molecular formula C11H12INO4 B182525 (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one CAS No. 174092-79-6

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one

Cat. No.: B182525
CAS No.: 174092-79-6
M. Wt: 349.12 g/mol
InChI Key: QITVYQRBHQNUFA-NSHDSACASA-N
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Description

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is a complex heterocyclic compound. It features a pyrano[3,4-c]pyridine core, which is a fused bicyclic system containing both pyridine and pyran rings. The presence of various functional groups such as ethyl, hydroxy, iodo, and methoxy makes this compound highly versatile and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one typically involves multi-step organic synthesis. One common approach is to start with a pyridine derivative and introduce the pyran ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the compound’s purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed for purification .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products

Scientific Research Applications

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 4-hydroxy-2-methylpyridine and 6-iodo-2-methoxypyridine share structural similarities.

    Pyrano[3,4-c]pyridine derivatives: Compounds such as 4-ethyl-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one without the hydroxy group.

Uniqueness

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is unique due to the specific combination of functional groups and the stereochemistry at the 4-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4S)-4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO4/c1-3-11(15)7-4-8(12)13-9(16-2)6(7)5-17-10(11)14/h4,15H,3,5H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITVYQRBHQNUFA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC(=NC(=C2COC1=O)OC)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=CC(=NC(=C2COC1=O)OC)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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